4-Methyl-3-nitrothiophen-2-amine
Description
Context within Thiophene (B33073) Chemistry and its Significance as a Heterocyclic Scaffold
Thiophene (C₄H₄S) is a five-membered aromatic heterocyclic compound containing one sulfur atom. wikipedia.org It is a colorless liquid that shares many physical and chemical properties with benzene (B151609). britannica.com First discovered in coal tar as a contaminant of benzene, thiophene and its derivatives are now recognized as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. britannica.comrroij.com The thiophene ring is considered a "bioisostere" of the benzene ring, meaning it can often replace a benzene ring in biologically active compounds without a loss of activity, a strategy employed in drug design. wikipedia.org Notable examples include the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.orgrroij.com
The aromaticity of thiophene is a result of the delocalization of the sulfur atom's lone pair of electrons into the π-electron system of the ring. wikipedia.orgperlego.com This aromatic character dictates its reactivity, leading it to undergo extensive substitution reactions rather than the reactions typical of conventional sulfides. wikipedia.org The thiophene scaffold's stability and its capacity to be functionalized at various positions make it a versatile framework in medicinal chemistry and materials science. perlego.com Thiophenes are integral to the development of polymeric, electronic, and nonlinear optical materials. perlego.com
| Property | Value |
| Chemical Formula | C₄H₄S |
| Molar Mass | 84.14 g/mol |
| Appearance | Colorless liquid |
| Odor | Benzene-like |
| Aromaticity | Aromatic |
Overview of 2-aminothiophene Derivatives and their Relevance in Organic Synthesis
2-Aminothiophene derivatives are a cornerstone of thiophene chemistry, serving as pivotal intermediates in the synthesis of a wide array of biologically active molecules. researchgate.netpnrjournal.comnih.gov The chemistry of 2-aminothiophenes has been extensively explored, with the Gewald reaction being a particularly versatile and widely used method for their preparation. researchgate.netwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org
The significance of 2-aminothiophene derivatives lies in their utility as synthons for creating more complex, fused heterocyclic systems. pnrjournal.comnih.gov They are foundational materials for producing a variety of compounds that have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. pnrjournal.comresearchgate.net The 2-aminothiophene scaffold is a recognized pharmacophore, and its derivatives are investigated as inhibitors, receptors, and modulators in numerous clinical contexts. pnrjournal.comnih.gov Their adaptability in synthesis and the biological importance of the resulting compounds underscore the relevance of this class of molecules in medicinal and organic chemistry. researchgate.netbeilstein-journals.org
Importance of Nitrothiophenes as Synthetic Building Blocks and Precursors
Nitrothiophenes, thiophenes bearing a nitro (NO₂) group, are highly valuable synthetic intermediates. beilstein-journals.org The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making these compounds useful precursors for a variety of chemical transformations. nih.govfrontiersin.org They are important in the synthesis of chemotherapeutic agents, and in some cases, the nitro and amino functional groups are combined within the same molecule to achieve specific biological activities. beilstein-journals.org For instance, certain nitrothiophene-containing compounds act as antitubercular agents. beilstein-journals.org
A key synthetic application of nitrothiophenes is their use in ring-opening reactions. arkat-usa.orgresearchgate.net When treated with nucleophiles such as secondary amines, β-nitrothiophenes can undergo a facile ring-opening process to produce highly functionalized nitro- or dinitro-butadienic building blocks. arkat-usa.org These linear structures are versatile and can be further manipulated to synthesize a wide range of carbocyclic and heterocyclic compounds. arkat-usa.orgresearchgate.net This ring-opening/ring-closure strategy provides a powerful tool for constructing complex molecular architectures from relatively simple nitrothiophene precursors. researchgate.net The diverse reactivity of nitro compounds, combined with the ease of transforming the nitro group into other functionalities like amines, makes them ideal building blocks for organic chemists. nih.govfrontiersin.org
Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2S |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-methyl-3-nitrothiophen-2-amine |
InChI |
InChI=1S/C5H6N2O2S/c1-3-2-10-5(6)4(3)7(8)9/h2H,6H2,1H3 |
InChI Key |
ONSRETHCXZVXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Nitrothiophen 2 Amine and Its Direct Analogues
General Synthetic Protocols for 3-nitrothiophen-2-amines
A cornerstone in the synthesis of 3-nitrothiophen-2-amines is a novel protocol that facilitates the formation of two carbon-carbon bonds in a single operational step. nih.gov This method has been shown to be efficient for producing a range of N-substituted 3-nitrothiophen-2-amines. nih.govnih.gov
Domino Reactions Utilizing α-Nitroketene N,S-Acetals
A key strategy involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with a suitable sulfur-containing reagent. nih.govnih.gov This transformation is presumed to proceed through a domino reaction sequence. nih.govrsc.org The synergistic arrangement of electron-donating and electron-withdrawing groups in nitroketene N,S-acetals makes them highly versatile building blocks for constructing diverse heterocyclic rings. nih.govrsc.org These acetals can be prepared through methods such as the one-pot reaction of phenyl isothiocyanate with nitromethane, followed by S-methylation. nih.gov
The reaction mechanism likely involves several steps, starting with the generation of an intermediate which then undergoes a nucleophilic addition, annelation, and subsequent elimination steps to yield the final 3-nitrothiophen-2-amine (B13103592) product. nih.gov This multicomponent domino approach is valued for its ability to generate molecular complexity from simple starting materials in a single transformation. nih.gov
Reactions Involving 1,4-Dithiane-2,5-diol (B140307) as a Key Reagent
A crucial reagent in many of these synthetic protocols is 1,4-dithiane-2,5-diol, which serves as a stable source for the in situ generation of 2-mercaptoacetaldehyde. nih.govosi.lvdntb.gov.ua The base-promoted decomposition of 1,4-dithiane-2,5-diol provides the necessary two-carbon synthon that features both electrophilic and nucleophilic centers. nih.govdntb.gov.ua
The reaction between the α-nitroketene N,S-acetal and 1,4-dithiane-2,5-diol is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like refluxing ethanol (B145695). nih.govnih.gov The presumed mechanism involves a [3+2] annulation pathway. nih.gov This involves the initial formation of 2-mercaptoacetaldehyde, followed by its reaction with the α-nitroketene N,S-acetal through a series of steps including nucleophilic addition, formation of an iminium intermediate, and subsequent cyclization and elimination to afford the thiophene (B33073) ring. nih.gov This versatile reagent has been employed in various other thiophene syntheses, including cascade reactions and tandem Michael-Henry reactions. osi.lvresearchgate.netresearchgate.net
Optimization of Reaction Conditions for Enhanced Yields
The optimization of reaction conditions is critical for maximizing the yield of the desired 3-nitrothiophen-2-amine products. For the reaction involving α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol, a study reported achieving good yields for 26 different examples, with an average yield of 93%. nih.gov The use of potassium carbonate as a base and ethanol as a solvent under reflux conditions has been identified as an effective combination. nih.govnih.gov
Further optimization might involve exploring different bases, solvents, and reaction temperatures to fine-tune the process for specific substrates. The choice of solvent can significantly influence reaction outcomes, as seen in other heterocyclic syntheses where a change from water or DMF to dichloromethane (B109758) improved yields. researchgate.net
Regioselective Synthesis Strategies for Methylated Thiophene Systems
Achieving regioselectivity is a paramount challenge in the synthesis of substituted thiophenes. For methylated systems, various strategies have been developed. One approach involves the functionalization of pre-existing thiophene rings at specific positions through regioselective halogenations and subsequent cross-coupling reactions. nih.gov Another method utilizes a dehydration-type Ti-Dieckmann condensation to afford methyl thiophene-2-carboxylates with specific substitution patterns. semanticscholar.org
The development of regioregular polythiophenes often employs transition metal-catalyzed polymerizations, where the catalyst controls the head-to-tail coupling of thiophene monomers. rsc.org Nickel-catalyzed dehydrobrominative polycondensation using a bulky magnesium amide base is one such method that allows for regioselective deprotonation. rsc.org While these methods are generally applied to polymer synthesis, the underlying principles of regiocontrol can be adapted for the synthesis of discrete methylated thiophene molecules.
Multi-Component Cyclization Approaches to Thiophene Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex thiophene derivatives by combining three or more starting materials in a single pot. tandfonline.com These reactions are advantageous as they reduce the number of synthetic steps and minimize waste. nih.gov
Various MCRs for thiophene synthesis have been developed, including metal-catalyzed, base-catalyzed, and catalyst-free processes. tandfonline.com For instance, a four-component reaction involving an aldehyde, thiocyanoacetamide, and a 3-oxobutanamide derivative can lead to highly substituted thiophenes. tandfonline.com Another example is the reaction of acetoacetanilide (B1666496) derivatives, benzene (B151609) diazonium chloride analogs, and elemental sulfur to form thiophene derivatives. tandfonline.com These MCRs provide a powerful platform for accessing a wide diversity of thiophene structures with high molecular complexity from simple precursors. tandfonline.com
Feasibility of Gram-Scale Synthesis and Synthetic Elaboration
The scalability of a synthetic protocol is a crucial factor for its practical application. The synthesis of N-substituted 3-nitrothiophen-2-amines via the reaction of α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol is described as a two-step process (including the preparation of the starting acetals) that proceeds with excellent yields, suggesting its potential for gram-scale synthesis. nih.gov The ability to generate the final product in large quantities is essential for further synthetic elaboration and exploration of its chemical properties.
Furthermore, the development of continuous-flow processes for related heterocyclic syntheses has demonstrated the potential for efficient scale-up, offering advantages such as improved heat and mass transfer, reduced reaction times, and higher yields compared to batch methods. nih.gov Such technologies could potentially be applied to the synthesis of 4-methyl-3-nitrothiophen-2-amine, enabling its on-demand production in significant quantities.
Reaction Mechanisms Governing the Formation of 4 Methyl 3 Nitrothiophen 2 Amine Analogues
Proposed Mechanistic Pathways for Thiophene (B33073) Ring Formation
The construction of the thiophene ring can be achieved through several elegant mechanistic routes. These pathways, while distinct, share common principles of nucleophilic and electrophilic interactions, culminating in a stable aromatic heterocycle.
A novel and efficient protocol for synthesizing N-substituted 3-nitrothiophen-2-amines utilizes 1,4-dithiane-2,5-diol (B140307) as a stable precursor for the reactive intermediate, 2-mercaptoacetaldehyde. nih.gov 1,4-dithiane-2,5-diol is the dimer of 2-mercaptoacetaldehyde and, under basic conditions, it can dissociate to provide the monomer needed for the reaction. nih.gov
The proposed mechanism begins with a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), promoting the fragmentation of 1,4-dithiane-2,5-diol to release two molecules of 2-mercaptoacetaldehyde. nih.govresearchgate.net This in situ generation is crucial as 2-mercaptoacetaldehyde itself is less stable.
The synthesis proceeds via the reaction of α-nitroketene N,S-aminoacetals with the generated 2-mercaptoacetaldehyde. nih.gov The first key step is a nucleophilic attack by the carbanion of the α-nitroketene N,S-acetal onto the electrophilic carbonyl carbon of 2-mercaptoacetaldehyde. nih.govnumberanalytics.compressbooks.pub This addition reaction forms a tetrahedral alkoxide intermediate. libretexts.org
Following the initial nucleophilic addition, an intramolecular cyclization, or annulation, occurs. The thiol group of the intermediate attacks the carbon of the C=N bond or a related electrophilic center, leading to the formation of the five-membered thiophene ring. nih.gov This ring-closing step is a thermodynamically favorable process that drives the reaction forward. acs.org
While the direct synthesis from 1,4-dithiane-2,5-diol relies on carbonyl addition, other routes to thiophene analogues utilize imine chemistry. Imines, which are nitrogen analogues of ketones and aldehydes, are formed from the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.com In some syntheses, an imine or an iminium ion can act as the electrophile. nih.gov
Furthermore, the Mannich reaction, a three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, provides a pathway to complex nitrogen-containing heterocycles. nih.govresearchgate.net While not always used for the initial thiophene ring formation, Mannich-type reactions are crucial for the further functionalization of pre-formed 2-aminothiophenes. For instance, reacting a 2-aminothiophene with formaldehyde (B43269) and a primary amine can lead to the construction of fused ring systems like thieno[2,3-d]pyrimidines, demonstrating the synthetic utility of this reaction type in the chemistry of thiophene analogues. researchgate.net
The most widely recognized method for synthesizing 2-aminothiophenes is the Gewald reaction. scispace.compharmaguideline.com This multicomponent reaction typically involves a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgarkat-usa.org
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile. acs.org This step, catalyzed by a base, forms a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct. arkat-usa.orgthieme-connect.com
Following the condensation, a Michael-type addition of a sulfur nucleophile to the β-carbon of the unsaturated system can occur. In the classical Gewald reaction, elemental sulfur is added to the methylene (B1212753) group adjacent to the nitrile. The resulting intermediate then cyclizes via a nucleophilic attack of the mercaptide on the cyano group. thieme-connect.com Tautomerization of the resulting imine affords the final 2-aminothiophene. This sequence of Knoevenagel condensation followed by sulfur addition and cyclization is a powerful tool for building a wide array of substituted thiophenes. organic-chemistry.orgresearchgate.net
Catalytic Roles in Accelerating Reaction Pathways
Catalysis is essential for promoting and controlling the various mechanistic pathways in thiophene synthesis. Both acid and base catalysts play significant roles.
In the synthesis utilizing 1,4-dithiane-2,5-diol, a base is required to generate the 2-mercaptoacetaldehyde intermediate and to catalyze the final elimination step. nih.gov Studies have shown that while various organic and inorganic bases can be used, the choice of base can significantly impact reaction time and yield.
Table 1: Effect of Different Bases on the Synthesis of 3-nitro-N-(p-tolyl)thiophen-2-amine researchgate.net
| Entry | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol (B145695) | 120 | 0 |
| 2 | TEA | Ethanol | 120 | 62 |
| 3 | TEA | Ethanol | 25 | 88 |
| 4 | DABCO | Ethanol | 20 | 92 |
| 5 | DBU | Ethanol | 15 | 94 |
| 6 | K₂CO₃ | Ethanol | 25 | 95 |
In the Gewald reaction, a base (often a secondary or tertiary amine like piperidine (B6355638) or triethylamine) is crucial for catalyzing the initial Knoevenagel condensation by deprotonating the active methylene compound. thieme-connect.com Recent advancements have introduced more efficient and environmentally friendly catalytic systems, such as piperidinium (B107235) borate (B1201080), which acts as a conjugate acid-base pair to facilitate the reaction. thieme-connect.com The acidic part of the catalyst (the piperidinium cation) activates the carbonyl group by protonation, while the basic part (the borate anion) deprotonates the active methylene compound. thieme-connect.com
Intramolecular Rearrangement Processes in Related Nitrothiophene Systems
While classical intramolecular rearrangements like the Smiles or Hofmann rearrangements are not extensively documented for the direct formation of 4-methyl-3-nitrothiophen-2-amine and its close analogues, the synthesis of related N-substituted 3-nitrothiophen-2-amines involves significant intramolecular processes that govern the formation of the thiophene ring. Research into the synthesis of these compounds has revealed a domino reaction sequence that relies on a series of intramolecular cyclization and elimination steps. beilstein-journals.orgnih.gov
A notable and efficient protocol for the synthesis of a variety of N-aryl and N-alkyl 3-nitrothiophen-2-amines has been developed, which proceeds through the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. beilstein-journals.orgnih.gov This transformation is significant as it constructs two carbon-carbon bonds in a single operation, leading to the desired 2-amino-3-nitrothiophene core structure. nih.gov
The proposed mechanism for this transformation, while not a rearrangement in the classical sense, is dominated by intramolecular events. The reaction is believed to commence with the base-promoted decomposition of 1,4-dithiane-2,5-diol to form 2-mercaptoacetaldehyde. This is followed by a sequence of what can be described as a formal [3+2] annulation. This involves the nucleophilic addition of the α-nitroketene N,S-acetal to the carbonyl group of the 2-mercaptoacetaldehyde intermediate. Subsequently, an intramolecular cyclization occurs via the addition of the thiolate anion onto the newly formed iminium ion. The final steps involve the elimination of methylmercaptan and water to yield the N-substituted 3-nitrothiophen-2-amine (B13103592) product. beilstein-journals.orgnih.gov
The scope of this reaction has been explored with various substituted α-nitroketene N,S-aminoacetals, demonstrating its utility in generating a library of 2-amino-3-nitrothiophene derivatives. The reaction conditions, typically involving a base such as potassium carbonate in refluxing ethanol, have been optimized to provide good to excellent yields of the final products. nih.gov
The following table summarizes the synthesis of various N-substituted 3-nitrothiophen-2-amine analogues using this method, highlighting the diversity of substituents that can be incorporated onto the amino group.
| Entry | Substituent (R) | Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|---|
| 1 | C6H5 | 3-Nitro-N-phenylthiophen-2-amine | 85 | 20 |
| 2 | 4-MeC6H4 | N-(4-Methylphenyl)-3-nitrothiophen-2-amine | 88 | 25 |
| 3 | 4-MeOC6H4 | N-(4-Methoxyphenyl)-3-nitrothiophen-2-amine | 90 | 20 |
| 4 | 4-ClC6H4 | N-(4-Chlorophenyl)-3-nitrothiophen-2-amine | 89 | 30 |
| 5 | 4-BrC6H4 | N-(4-Bromophenyl)-3-nitrothiophen-2-amine | 91 | 30 |
| 6 | 3-ClC6H4 | N-(3-Chlorophenyl)-3-nitrothiophen-2-amine | 86 | 35 |
| 7 | 2-MeC6H4 | N-(2-Methylphenyl)-3-nitrothiophen-2-amine | 82 | 40 |
| 8 | 2,4-diClC6H3 | N-(2,4-Dichlorophenyl)-3-nitrothiophen-2-amine | 87 | 35 |
| 9 | n-Butyl | N-(n-Butyl)-3-nitrothiophen-2-amine | 78 | 120 |
| 10 | Benzyl | N-Benzyl-3-nitrothiophen-2-amine | 85 | 90 |
The structure of the resulting N-substituted 3-nitrothiophen-2-amines has been unequivocally confirmed through various spectroscopic methods, including one- and two-dimensional NMR, as well as mass spectrometry. In specific cases, single-crystal X-ray crystallography has been employed to provide definitive structural proof. beilstein-journals.org
Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Nitrothiophen 2 Amine and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. nih.govnih.gov Calculations are typically performed using specific functionals, such as B3LYP, combined with various basis sets like 6-311++G, to model molecular behavior. researchgate.netnih.gov These theoretical methods allow for the exploration of geometric structures, electronic properties, and spectroscopic features of molecules like 4-Methyl-3-nitrothiophen-2-amine and its derivatives. researchgate.netresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For analogues of this compound, such as 4-methyl-3-nitrobenzoic acid, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.net These optimized parameters are often found to be in good agreement with experimental data from X-ray diffraction. researchgate.net For instance, in a study of 4-methyl-3-nitrobenzoic acid, the optimized geometrical parameters were calculated using the B3LYP/6-311++G basis set. researchgate.net Similarly, studies on methyl-3-aminothiophene-2-carboxylate reveal C-S, C-N, and C-O bond lengths falling within expected ranges of 1.7113(19)–1.7395(16) Å, 1.347(2)–1.354(2) Å, and 1.344(2)–1.446(2) Å, respectively. mdpi.com
Vibrational analysis, performed on the optimized geometry, calculates the fundamental vibrational frequencies. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, providing a strong correlation with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For example, in the analysis of 4-methyl-3-nitrobenzoic acid, a root mean square (RMS) error of 11.68 cm⁻¹ was achieved between experimental and scaled theoretical frequencies. researchgate.net This allows for a detailed assignment of vibrational modes, such as the characteristic stretching and bending of the amino (NH₂), nitro (NO₂), and methyl (CH₃) groups.
Table 1: Selected Optimized Geometrical Parameters for an Analogue, 4-Methyl-3-nitrobenzoic acid
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C2-N8 | 1.474 |
| N8-O9 | 1.225 |
| N8-O10 | 1.225 |
| C3-C4 | 1.396 |
| C4-C11 | 1.511 |
| C4-C3-N8 | 120.1 |
| C5-C4-C11 | 121.3 |
Data sourced from a DFT study on 4-methyl-3-nitrobenzoic acid using the B3LYP/6-311++G basis set. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and stability. mdpi.comscience.govntu.edu.iq A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net
For thiophene (B33073) derivatives, the HOMO-LUMO gap provides insight into potential charge transfer within the molecule. science.govnih.gov In a study of substituted thiophene-2-carboxamides, DFT calculations revealed that 3-amino substituted derivatives possessed the highest HOMO-LUMO energy gaps, while 3-methyl derivatives had the lowest. nih.gov This indicates that the nature and position of substituents significantly influence the electronic properties. The HOMO is typically localized on the electron-donating groups (like the amino group and the thiophene ring), while the LUMO is centered on the electron-accepting groups (like the nitro group). This distribution facilitates intramolecular charge transfer (ICT) upon excitation. nih.govimist.ma
Table 2: Frontier Orbital Energies and Energy Gaps for Analogue Compounds
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| p-Nitrophenol | - | - | 4.3596 |
| p-Aminophenol | - | - | 5.9267 |
| p-Methylphenol | - | - | 5.8029 |
Data sourced from a DFT study using the B3LYP/6-311G(d,p) method. imist.ma
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. imist.maiucr.org The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com Green areas represent neutral potential.
In analogues containing nitro and amino groups, the MEP map typically shows a significant negative potential around the oxygen atoms of the nitro group, identifying them as strong electrophilic sites. imist.ma Conversely, the region around the amino group often displays a positive potential, indicating a nucleophilic character. For instance, in a study of methyl-3-aminothiophene-2-carboxylate, the MEP surface clearly distinguished the electrophilic and nucleophilic sites, providing insights into intermolecular interactions. mdpi.com This analysis is crucial for understanding how a molecule like this compound might interact with biological receptors or other chemical species.
Molecules with significant intramolecular charge transfer, typically those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, are candidates for materials with nonlinear optical (NLO) properties. nih.gov The presence of the amino group (donor) and the nitro group (acceptor) on the thiophene ring suggests that this compound could exhibit NLO activity.
Theoretical calculations, primarily using DFT, are employed to compute the key parameters that govern NLO response, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A large β value is indicative of a significant NLO response. researchgate.net Studies on similar structures, like 4-methyl-3-nitrobenzoic acid and various nitroaniline derivatives, have shown that DFT calculations can effectively predict NLO properties. researchgate.netresearchgate.net For 4-methyl-3-nitrobenzoic acid, the calculated first-order hyperpolarizability (β) was found to be significant, suggesting its potential as an NLO material. researchgate.net The investigation of such properties is vital for applications in optoelectronics and photonics. nih.gov
Table 3: Calculated NLO Properties for an Analogue, 4-Methyl-3-nitrobenzoic acid
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | 2.50 Debye |
| First Order Hyperpolarizability (β) | 2.14 x 10⁻³⁰ cm⁵/esu |
Data sourced from a DFT study using the B3LYP/6-311++G basis set. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.comwikipedia.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govrsc.org Larger E(2) values indicate more intense charge delocalization, which contributes to the molecule's stability. nih.gov
For aromatic systems with substituents like amino and nitro groups, NBO analysis reveals significant hyperconjugative interactions. nih.govnih.gov For example, delocalization occurs from the lone pair orbitals of the amino nitrogen (n → π) and the nitro oxygens to the antibonding orbitals (π) of the aromatic ring. These interactions are crucial for understanding the electronic communication between the substituent groups and the thiophene core. NBO analysis also provides information on natural atomic charges and the hybridisation of orbitals, offering a more refined description of the Lewis structure than simpler population analyses. q-chem.comnih.gov
DFT calculations can be used to derive various thermodynamic properties of a molecule at different temperatures. nih.gov Based on the vibrational analysis, statistical thermodynamics principles can be applied to calculate properties such as heat capacity (C°p,m), entropy (S°m), and enthalpy change (ΔH°m). nih.gov
These theoretical calculations allow for the prediction of how these properties change with temperature. For instance, in a study of 4-nitro-3-(trifluoromethyl)aniline, the heat capacity, entropy, and enthalpy were all shown to increase with temperature. This is because, at higher temperatures, the vibrational, rotational, and translational energy levels become more populated, leading to an increase in these thermodynamic functions. Such data is valuable for understanding the behavior of the compound under different thermal conditions.
Computational Studies of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving thiophene derivatives. These theoretical investigations provide deep insights into reaction pathways, transition states, and the influence of substituents on reactivity, which are often challenging to determine experimentally.
Studies on analogues of this compound have shed light on common reaction pathways, such as nucleophilic aromatic substitution (SNAr). For instance, computational analysis of the reaction between 2-methoxy-3-X-5-nitrothiophenes (where X can be an electron-withdrawing group like NO₂) and a nucleophile like pyrrolidine (B122466) has revealed a stepwise mechanism. nih.gov This process is initiated by the nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, forming a zwitterionic Meisenheimer-type intermediate. nih.gov Subsequently, a proton transfer, which can be catalyzed by an excess of the nucleophile, facilitates the elimination of the leaving group (e.g., methanol), leading to the final substituted product. nih.gov The presence of the nitro group, an electron-withdrawing group, is crucial as it stabilizes the negative charge in the intermediate, thereby activating the thiophene ring for the nucleophilic attack.
DFT calculations are employed to map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. The Gibbs free energy barriers (ΔG‡) calculated for these steps quantify the kinetic feasibility of the reaction. It has been shown that there is a linear correlation between these calculated energy barriers and experimentally determined electrophilicity parameters, validating the predictive power of the theoretical models. nih.gov
Beyond SNAr, computational studies have also explored other reaction types for related heterocyclic systems, such as [3+2] cycloaddition reactions. chemrxiv.orgmdpi.comnih.gov These studies investigate the regioselectivity and stereoselectivity of reactions, analyzing frontier molecular orbitals (HOMO-LUMO) and global reactivity indices to predict the most likely outcome. chemrxiv.orgnih.gov For example, in cycloadditions involving nitro-substituted compounds, the nitro group significantly influences the electronic properties of the molecule, directing the course of the reaction. mdpi.comnih.gov These theoretical models have successfully explained why certain regioisomers are formed preferentially, often attributing the selectivity to a combination of electronic and steric effects. mdpi.com
| Substituent (X) at C3-position | Calculated ΔG‡ (kcal/mol) | Reaction Pathway |
|---|---|---|
| NO₂ | 16.5 | Pyrrolidine-catalyzed proton transfer |
| CN | 18.2 | Pyrrolidine-catalyzed proton transfer |
| SO₂CH₃ | 19.1 | Pyrrolidine-catalyzed proton transfer |
| COCH₃ | 20.4 | Pyrrolidine-catalyzed proton transfer |
| H | 22.5 | Pyrrolidine-catalyzed proton transfer |
Solvent Effects on Electronic and Energetic Behavior
The electronic and energetic properties of polar molecules like this compound are significantly influenced by their surrounding environment, a phenomenon known as solvatochromism. nih.govmdpi.com Computational methods are crucial for understanding and quantifying these solvent effects, providing insights into how solute-solvent interactions alter molecular behavior.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used in DFT calculations to simulate the presence of a solvent. In this approach, the solvent is treated as a continuous dielectric medium that becomes polarized by the solute molecule, thereby affecting its electronic structure. mdpi.com For a molecule like this compound, which contains both an electron-donating amine group and an electron-withdrawing nitro group, there is a significant intramolecular charge transfer (ICT) character, resulting in a large ground-state dipole moment.
The interaction with a solvent can stabilize the ground and excited electronic states to different extents. researchgate.net If a polar solvent provides greater stabilization to the excited state than to the ground state, a bathochromic (red) shift is observed in the electronic absorption spectrum (i.e., the maximum absorption wavelength, λmax, increases). researchgate.netacs.org Conversely, if the ground state is more stabilized than the excited state, a hypsochromic (blue) shift occurs. mdpi.comresearchgate.net This is often the case for molecules exhibiting negative solvatochromism, where the dipole moment decreases upon electronic excitation.
Theoretical studies on analogous compounds, such as substituted nitroanilines and other dipolar heterocyclic systems, have demonstrated these principles. mdpi.comresearchgate.netmdpi.com The calculations can predict shifts in λmax, changes in dipole moments between the ground and excited states, and variations in orbital energies (HOMO and LUMO) as a function of solvent polarity. For instance, studies on cycloimmonium ylids show that as solvent polarity increases, the visible ICT band shifts to blue, indicating greater stabilization of the ground electronic state. mdpi.com Specific interactions, such as hydrogen bonding between the solute and protic solvents (e.g., water, ethanol), can lead to further, more pronounced spectral shifts that are also modeled computationally. mdpi.com
| Solvent | Dielectric Constant (ε) | Calculated Wavenumber (cm⁻¹) | Calculated Ground State Dipole Moment (Debye) |
|---|---|---|---|
| n-Hexane (gas phase approx.) | 1.88 | 18500 | 4.5 |
| Chloroform | 4.81 | 20150 | 4.8 |
| Ethanol (B145695) | 24.55 | 21800 | 5.2 |
| Acetonitrile | 37.50 | 21550 | 5.1 |
| Water | 80.10 | 22500 | 5.5 |
Synthetic Modifications and Derivatization Strategies for 4 Methyl 3 Nitrothiophen 2 Amine Scaffolds
Functionalization and Substitution of the Amine Moiety
The primary amine group of 4-methyl-3-nitrothiophen-2-amine is a key site for synthetic modification. Various reactions can be employed to introduce a wide range of substituents, thereby altering the electronic and steric properties of the molecule.
A notable method for the N-substitution of related 3-nitrothiophen-2-amines involves their reaction with α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol (B140307). nih.gov This process, conducted in the presence of a base like potassium carbonate in refluxing ethanol (B145695), results in the formation of N-substituted 3-nitrothiophen-2-amines in good yields. nih.gov The reaction proceeds through a sequence that includes the generation of 2-mercaptoacetaldehyde, nucleophilic addition to the carbonyl group, annelation, and subsequent elimination steps. nih.gov This approach allows for the introduction of various aryl and alkyl groups onto the amine nitrogen.
Another strategy for amine functionalization is derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde. nih.gov This reaction forms a stable Schiff base with the amine moiety, a transformation that can be useful for analytical purposes, such as in MALDI imaging mass spectrometry, by improving sensitivity and specificity. nih.gov While this specific example focuses on amino acids and neurotransmitters, the underlying principle of Schiff base formation is broadly applicable to primary amines like that in this compound.
Table 1: Examples of Amine Functionalization Reactions
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Nitrothiophen-2-amine (B13103592) derivative | α-Nitroketene N,S-aryl/alkylaminoacetal, 1,4-dithiane-2,5-diol | N-Aryl/Alkyl-3-nitrothiophen-2-amine | nih.gov |
Elaboration of the Thiophene (B33073) Ring System and its Substituents
Modifications to the thiophene ring of this compound and its existing substituents, the methyl and nitro groups, offer another avenue for creating structural diversity.
Direct arylation of the thiophene ring is a powerful technique. For instance, the palladium-catalyzed direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate at the C5 position has been successfully demonstrated using various aryl halides. researchgate.net The choice of base, such as potassium acetate, is critical to prevent competing amination reactions. researchgate.net This method allows for the introduction of aryl groups at a specific position on the thiophene ring.
The substituents on the thiophene ring can also be modified. While direct modification of the nitro and methyl groups on the this compound scaffold is not extensively detailed in the provided context, general reactions of nitroarenes and alkyl-substituted aromatic compounds can be inferred. For example, the nitro group can potentially be reduced to an amino group, which can then undergo a plethora of further reactions. The methyl group could potentially be a site for radical halogenation, followed by nucleophilic substitution to introduce other functional groups.
Synthesis of Fused Heterocyclic Systems Incorporating 3-nitrothiophen-2-amine Frameworks
The 3-nitrothiophen-2-amine framework is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures often exhibit interesting biological activities and material properties.
One approach involves the use of multicomponent reactions (MCRs). For example, 2-aminobenzothiazole (B30445) has been utilized in MCRs to construct fused heterocycles. researchgate.net A similar strategy could be envisioned for this compound, where the amine and an adjacent group on the thiophene ring participate in a cyclization reaction with other components.
Another strategy involves the cyclization of 2-aminobenzothiazole with other reagents to form benzothiazolo[3,2-a]pyrimidine derivatives. researchgate.net This involves steps like nitration and further reactions to build the fused ring system. researchgate.net The amino and nitro groups of this compound are suitably positioned to undergo similar annulation reactions to form thieno[3,2-d]pyrimidine (B1254671) or related fused systems. For instance, the reaction of methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates can lead to the formation of 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones through classical cyclization methods. researchgate.net
Furthermore, nitro-1,1-enediamines and N-methyl-1-(methylthio)-2-nitroethenamine are versatile building blocks for synthesizing a wide array of fused heterocyclic compounds. nih.gov These reagents can react with various electrophiles to construct highly functionalized heterocycles, indicating the potential for similar reactivity patterns with the nitroenamine-like substructure present in this compound.
Preparation of Schiff Bases from 3-nitrothiophen-2-amine Precursors
The reaction of the primary amine group of 3-nitrothiophen-2-amine derivatives with carbonyl compounds is a straightforward method to prepare Schiff bases, also known as imines. nih.gov These compounds are characterized by a carbon-nitrogen double bond and are of significant interest in coordination chemistry and for their biological activities. nih.govnih.gov
The synthesis typically involves the condensation of a primary amine with an aldehyde or a ketone. nih.gov For instance, novel Schiff bases have been synthesized by the condensation of 3-amino-2-methyl quinazolin-4-(3H)-ones with various aromatic aldehydes. researchgate.net A similar approach can be applied to this compound, where it would react with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol, sometimes with a catalytic amount of acid.
The resulting Schiff bases can be isolated and characterized by spectroscopic methods. The formation of the azomethine group (-HC=N-) is a key feature of these compounds. nih.gov
Table 2: General Scheme for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
|---|
Development of Complex Molecular Hybrids
The concept of creating molecular hybrids involves combining two or more pharmacophores or structurally important fragments into a single molecule. mdpi.com This strategy aims to achieve synergistic effects or to modulate the properties of the parent molecules.
The this compound scaffold can be incorporated into such hybrid structures. For example, molecular hybrids containing a benzenesulfonamide (B165840) moiety linked to an imidazole (B134444) group have been synthesized and shown to exhibit interesting biological activities. mdpi.com This suggests the potential for linking the this compound core to other heterocyclic or functional moieties to create novel hybrid molecules.
The synthesis of these hybrids often involves multi-step reaction sequences. For instance, a fragment derived from this compound could be coupled with another molecular scaffold using standard cross-coupling reactions or by forming stable linkages such as amides or sulfonamides. The versatility of the amino group on the thiophene ring allows for a variety of coupling strategies to be employed.
Biological Activity Profiles of 4 Methyl 3 Nitrothiophen 2 Amine Derivatives in Vitro and Preclinical Studies
Antimicrobial Activity Investigations
Evaluation of Broad-Spectrum Antibacterial Efficacy
No studies were identified that specifically evaluated the broad-spectrum antibacterial efficacy of 4-Methyl-3-nitrothiophen-2-amine derivatives. Research on other substituted thiophenes has shown antibacterial potential. For instance, a series of tetrahydrobenzo[b]thiophene derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One of the synthesized compounds was 6-Methyl-2-(2-methyl-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, which contains methyl and nitro functional groups. nih.gov This class of compounds showed that some derivatives exhibited good potency in inhibiting the growth of E. coli, P. aeruginosa, Salmonella, and S. aureus. nih.gov
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (3b) | E. coli | 1.11 |
| P. aeruginosa | 1.00 | |
| Salmonella | 0.54 | |
| S. aureus | 1.11 |
Assessment of Fungicidal Activity
Specific assessments of the fungicidal activity of this compound derivatives were not found in the performed search. However, the antifungal properties of other substituted 2-aminothiophenes have been investigated. A study on three substituted 2-aminothiophenes demonstrated their antifungal activity against various fungal species, including yeasts, dermatophytes, and Aspergillus species. nih.gov One of the tested compounds showed significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 2.00 to 128 μg/ml. nih.gov Additionally, certain 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, which are thiophene (B33073) derivatives, have shown antifungal activity comparable to the standard drug fluconazole. pharmj.org.ua
Antiparasitic Activity
Investigations into the antiparasitic effects of thiophene derivatives have been conducted, though specific studies on this compound derivatives are limited.
Antileishmanial Investigations
While direct studies on this compound derivatives are not available, research on other 2-aminothiophene derivatives has shown promise. A 2-amino-thiophenic derivative, SB-200, was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes, with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.gov The anti-amastigote activity of SB-200 revealed an IC50 of 2.85 μM. nih.gov This suggests that the 2-aminothiophene scaffold is a promising starting point for the development of new antileishmanial drugs. nih.gov
| Leishmania Species | Form | IC50 (μM) |
|---|---|---|
| L. braziliensis | Promastigote | 4.25 |
| L. major | Promastigote | 4.65 |
| L. infantum | Promastigote | 3.96 |
| Amastigote | 2.85 |
Trypanocidal Activity
Specific data on the trypanocidal activity of this compound derivatives could not be located. However, a study on 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which included nitrothiophene compounds, showed trypanocidal activity. nih.gov Among the nitrothiophene derivatives tested, the unsubstituted compound was the most effective against the bloodstream form of T. b. rhodesiense. nih.gov This indicates that the nitrothiophene moiety can be a key pharmacophore for trypanocidal agents.
Antiviral and Antitumor Activity within the Context of Thiophene Derivatives
Direct investigations into the antiviral and antitumor activities of this compound derivatives were not identified in the literature search. However, the broader class of thiophene derivatives has been explored for these biological activities.
In the context of antitumor research, a novel triazine derivative containing a nitro-thienyl group, specifically 2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile, exhibited remarkable activity against a panel of 60 human tumor cell lines. nih.gov It was particularly potent against certain leukemia, CNS cancer, and breast cancer cell lines. nih.gov
Regarding antiviral properties, while no specific data for this compound derivatives were found, other heterocyclic compounds containing a thiophene ring have been synthesized and evaluated for their antiviral potential. nih.gov
Enzyme Inhibition Studies (e.g., Esterase Inhibition)
The 2-aminothiophene scaffold is a core structure in a variety of compounds that have been investigated for their enzyme inhibitory potential. Although direct studies on the esterase inhibition of this compound derivatives are not readily found, research on structurally related thieno[2,3-d] nih.govresearchgate.netoxazin-4-ones demonstrates their activity against cholesterol esterase (CEase).
In one study, a series of 2-diethylaminothieno[2,3-d] nih.govresearchgate.netoxazin-4-ones featuring a cycloaliphatic chain at positions 5 and 6 were identified as potent, active site-directed inhibitors of bovine pancreatic cholesterol esterase. nih.gov These compounds were characterized as alternate substrate inhibitors, meaning they are hydrolyzed by the enzyme through an acylation-deacylation mechanism. nih.gov The most effective inhibitors from this series are detailed in the table below.
Table 1: Inhibition of Cholesterol Esterase by Thieno[2,3-d] nih.govresearchgate.netoxazin-4-one Derivatives
| Compound | Structure | Kᵢ (µM) |
|---|---|---|
| 3 | 2-diethylamino-5,6,7,8-tetrahydro-4H-cyclohepta[d] nih.govresearchgate.netoxazin-4-one | 0.58 |
| 4 | 2-diethylamino-5,6-dihydro-4H-cyclopenta[d] nih.govresearchgate.netoxazin-4-one | 1.86 |
The study highlighted that the replacement of the thiophene ring with a benzene (B151609) ring, the removal of the cycloaliphatic moiety, or the substitution of the ring oxygen with sulfur resulted in a significant loss of inhibitory activity. nih.gov This underscores the importance of the specific thiophene-based scaffold for potent CEase inhibition.
Structure-Activity Relationship (SAR) Analysis in Preclinical Biological Models
The structure-activity relationship (SAR) of thiophene derivatives has been explored in various preclinical models, revealing key structural features that influence their biological activity.
A study on 2-amino-3-carboxy-4-phenylthiophenes as inhibitors of atypical protein kinase C (aPKC) isoforms established that an electron-rich heterocycle is crucial for optimal activity. nih.gov The introduction of electron-donating substituents on the C-4 aryl moiety generally enhanced inhibitory activity, while electron-withdrawing groups led to a decrease in potency. nih.gov For instance, the most effective inhibitors in this series, compounds 6 and 32 , exhibited EC₅₀ values in the low nanomolar range in cellular assays measuring NFκB driven-gene transcription and VEGF/TNF-induced vascular endothelial permeability. nih.gov
Conversely, SAR studies on the antibacterial activity of nitrothiophenes indicated that the presence and position of a nitro group significantly impact their efficacy. nih.gov Multi-linear regression analysis showed a correlation between the antibacterial activity against Escherichia coli and Micrococcus luteus and properties such as HOMO energies and total atomic charges. nih.gov Specifically, the presence of an additional nitro group at the 3-position of the thiophene ring was found to have a significant effect on activity. nih.gov The derived quantitative structure-activity relationship (QSAR) equations predicted that 2-chloro- or 2-bromo-3,5-dinitrothiophenes would exhibit the highest activity, which was consistent with experimental findings. nih.gov
Furthermore, research on a series of amino/nitro-substituted 3-arylcoumarins as antibacterial agents revealed that a nitro substituent at the 6-position of the coumarin (B35378) moiety appeared to be essential for activity against S. aureus. mdpi.com The replacement of the nitro group with an amino group led to a significant decrease in antibacterial activity. mdpi.com
The following table summarizes key compounds mentioned in this section.
Table 2: Compound Names Mentioned in the Article
| Compound Number | Compound Name |
|---|---|
| 3 | 2-diethylamino-5,6,7,8-tetrahydro-4H-cyclohepta[d] nih.govresearchgate.netoxazin-4-one |
| 4 | 2-diethylamino-5,6-dihydro-4H-cyclopenta[d] nih.govresearchgate.netoxazin-4-one |
| 6 | Not specified in the provided context |
Applications of 4 Methyl 3 Nitrothiophen 2 Amine in Advanced Materials
Integration into Functional Materials for Optoelectronics
The field of optoelectronics relies on materials that can efficiently interact with light, either by converting light into electricity (photovoltaics) or by emitting light upon electrical stimulation (electroluminescence). The D-A structure of 4-Methyl-3-nitrothiophen-2-amine is a key feature for developing such functional organic materials. The intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation is a critical process that governs the optoelectronic behavior of materials incorporating this moiety.
In organic solar cells, the efficiency of power conversion is intrinsically linked to the properties of the donor and acceptor materials in the active layer. Thiophene-based D-A copolymers have been extensively explored to enhance the performance of OSCs. nih.govtcichemicals.com The strategic combination of electron-donating and electron-accepting units within a polymer backbone allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport. nih.gov
To illustrate the potential, the table below presents performance data for organic solar cells based on different thiophene-based donor-acceptor small molecules and polymers. This data highlights how variations in the molecular structure of the donor and acceptor components impact the key photovoltaic parameters.
Table 1: Illustrative Photovoltaic Performance of Thiophene-Based Donor-Acceptor Materials in Organic Solar Cells Note: This table presents data for related thiophene (B33073) compounds to demonstrate the potential of the this compound structure, as direct data for this specific compound is not available.
| Donor Material System | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P3HT | PC71BM | 3.4 | 0.60 | 9.7 | 58 |
| PBDT-DTQ | PC71BM | 3.84 | 0.84 | 7.91 | 57.8 |
| PIDT-DTQ | PC71BM | 6.41 | 0.89 | 11.52 | 62.6 |
| BTP:PC71BM | PC71BM | ~4.0 | - | - | - |
| PTB7-Th/TR/FOIC (Ternary) | FOIC | 13.1 | 0.821 | 22.8 | 70.0 |
Data sourced from multiple studies for illustrative purposes. tcichemicals.com
Electroluminescent materials are the core components of organic light-emitting diodes (OLEDs). The emission color and efficiency of these materials are determined by their molecular structure. Donor-acceptor compounds are frequently used to create materials that emit light in the visible spectrum. The energy of the emitted light is related to the energy gap between the HOMO and LUMO levels of the molecule.
While there is a lack of specific research on this compound in electroluminescent materials, the structural motif is relevant. The aminonitro substitution on the thiophene ring creates a "push-pull" system that can lead to fluorescence. By incorporating this or similar aminonitrothiophene units into a polymer backbone or as a dopant in a host material, it might be possible to develop new electroluminescent materials. The emission wavelength could potentially be tuned by modifying the substituents on the thiophene ring or by extending the π-conjugation of the system. For instance, some diketopyrrolopyrrole (DPP) derivatives, which are also donor-acceptor compounds, are used as red-emitting materials in OLEDs. chemscene.com
Potential in Liquid Crystal Systems
Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. tcichemicals.com Thiophene-based molecules have been investigated as components of liquid crystalline materials. mdpi.comorientjchem.orgresearchgate.net The introduction of a thiophene ring into a molecule can influence its mesomorphic behavior, including the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.comorientjchem.org
The bent shape of the 2,5-disubstituted thiophene core can lead to lower melting points and clearing points compared to more linear phenyl-based liquid crystals. nih.gov The specific substitution pattern of this compound, with its polar nitro and amino groups, would likely have a significant impact on the intermolecular interactions that drive the formation of liquid crystalline phases. These polar groups could enhance dipole-dipole interactions, potentially favoring the formation of smectic phases. However, the non-linear shape of the molecule might disrupt the long-range orientational order required for a stable nematic phase.
Further research would be needed to synthesize and characterize derivatives of this compound designed to exhibit liquid crystalline properties, for example, by attaching long alkyl chains to the molecule.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. nih.gov Organic molecules with a strong donor-acceptor "push-pull" structure are prime candidates for second-order NLO materials. The this compound molecule, with its amino (donor) and nitro (acceptor) groups connected by the π-conjugated thiophene ring, fits this design principle perfectly.
The replacement of benzene (B151609) rings with thiophene rings in D-A systems has been shown to significantly enhance the second-order molecular hyperpolarizability (β), a key measure of a molecule's NLO activity. nih.gov This enhancement is attributed to the lower delocalization energy of the thiophene ring compared to benzene, which facilitates intramolecular charge transfer.
Theoretical and experimental studies on various push-pull thiophene chromophores have demonstrated their potential for high NLO performance. The first hyperpolarizability is influenced by the strength of the donor and acceptor groups and the length of the π-conjugated bridge.
Table 2: Experimental and Theoretical First Hyperpolarizability (μβ) of Selected Push-Pull Thiophene Chromophores Note: This table showcases data for various thiophene-based NLO chromophores to illustrate the potential of the this compound structure, as direct experimental data for this specific compound is limited.
| Chromophore | Donor Group | Acceptor Group | Experimental μβ (10-48 esu) | Theoretical μβ (10-48 esu) |
| 2T-DCV | Tetramethyl-tetrahydroquinoline | Dicyanovinylene | 1790 | 1480 |
| 2Tβ-DCV | Tetramethyl-tetrahydroquinoline | Dicyanovinylene | 1630 | 1410 |
| 3T-DCV | Tetramethyl-tetrahydroquinoline | Dicyanovinylene | 2580 | 1850 |
| 2T-TCV | Tetramethyl-tetrahydroquinoline | Tricyanovinylene | 3740 | 2800 |
| 3T-TCV | Tetramethyl-tetrahydroquinoline | Tricyanovinylene | 4840 | 3630 |
Data sourced from a study on push-pull thiophene chromophores for electro-optic applications. mdpi.comnih.gov
These findings suggest that materials based on this compound could exhibit significant NLO properties, making them attractive for the development of advanced photonic devices.
Applications in Chemosensor Development
Chemosensors are molecules designed to detect the presence of specific chemical species (analytes) through a measurable signal, such as a change in color or fluorescence. nih.gov Thiophene-based compounds have emerged as versatile platforms for the design of chemosensors for a variety of analytes, including metal ions. nih.gov The thiophene ring can act as a signaling unit, and its electronic properties can be modulated by the binding of an analyte to a receptor site attached to the ring.
The amino group in this compound can serve as a potential binding site for metal ions. Upon coordination of a metal ion to the amino group, the intramolecular charge transfer characteristics of the molecule would be altered, leading to a change in its absorption or emission spectrum. This change can form the basis of a colorimetric or fluorescent sensor. The presence of the nitro group can further influence the electronic properties and the signaling response.
For instance, a thiophene-based chemosensor incorporating a triphenylamine (B166846) donor and a benzothiadiazole acceptor showed a color change from red to violet upon binding with Hg2+ ions. nih.gov While specific studies on this compound as a chemosensor are not available, the inherent reactivity of the aminothiophene scaffold suggests its potential in this area.
Conclusion and Future Research Directions
Summary of Current Research on 4-Methyl-3-nitrothiophen-2-amine and Related Compounds
Current research into this compound and its N-substituted analogues highlights their importance as synthetically and biologically relevant "push-pull" heterocyclic compounds. nih.gov The inherent electronic asymmetry, created by the electron-donating amine group and the electron-withdrawing nitro group on the thiophene (B33073) ring, is a key area of investigation. This arrangement is crucial for tuning the molecule's chemical and photophysical properties.
Limitations in existing synthetic methodologies have historically hampered the pharmacological study of this class of compounds. nih.gov Many traditional syntheses were multi-step processes and often required the presence of an additional strong electron-withdrawing group at the C-5 position of the thiophene ring. nih.gov The biological potential of related structures is significant; for instance, certain nitrothiophenes function as antitubercular agents, acting through the release of nitric oxide after enzymatic activation. nih.gov This underscores the therapeutic relevance that drives the quest for more efficient synthetic pathways to novel derivatives.
Emerging Synthetic Methodologies and Strategic Advancements
A significant advancement in the synthesis of N-substituted 3-nitrothiophen-2-amines, including derivatives of this compound, has been the development of a highly efficient, one-pot reaction. nih.gov This method utilizes simple acyclic substrates, such as an appropriate N-substituted (methylthio)-2-nitrovinylaniline and 1,4-dithiane-2,5-diol (B140307), under mild conditions. nih.gov For example, the reaction between (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline and 1,4-dithiane-2,5-diol in refluxing ethanol (B145695) with triethylamine (B128534) as a base yielded the desired product in as high as 88% yield. nih.gov
The proposed mechanism for this transformation involves a formal [3 + 2] annexation. Initially, the base promotes the decomposition of 1,4-dithiane-2,5-diol into 2-mercaptoacetaldehyde. This is followed by a series of nucleophilic additions and subsequent eliminations of methylmercaptan and water to furnish the final 3-nitrothiophen-2-amine (B13103592) product. nih.gov This modern approach provides a significant advantage over older, multi-step sequences. nih.gov Other general synthetic strategies in related fields include the use of protecting groups, such as reacting 4-methylaniline with ethyl chloroformate to protect the amino group before nitration, followed by hydrolysis to yield the target product. patsnap.com Standard reduction of a nitro group to an amine, often accomplished with hydrogen gas and a palladium on carbon catalyst, is another key transformation in the synthesis of related functionalized aromatics. google.com
Opportunities for Further Derivatization and Functionalization for Enhanced Properties
The primary amine group in this compound presents a prime site for further derivatization to modulate its properties. Chemical derivatization is a common strategy to enhance analyte detection, improve quantification, and facilitate structural elucidation. jfda-online.com Techniques for derivatizing amines are well-established and can be broadly categorized into acylation, alkylation, and silylation. researchgate.netnih.gov
Acylation: The amine can be readily converted to an amide using reagents like benzoyl chloride or various fluorinated anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride). jfda-online.comnih.gov This process is typically fast and can improve chromatographic behavior and introduce fluorinated tags for sensitive detection methods. jfda-online.com
Alkylation: This involves replacing an active hydrogen on the amine with an alkyl group. Reagents such as DMF-Dialkylacetals are commonly used for this purpose. jfda-online.com
Silylation: This technique replaces active hydrogens with a silyl (B83357) group, often using reagents that react rapidly with primary amines under mild conditions. jfda-online.com
These functionalization reactions can systematically alter the compound's polarity, volatility, and electronic character. researchgate.netnih.gov By tuning these properties, derivatives can be optimized for specific applications, such as improving their solubility for biological assays or modifying their "push-pull" nature for materials science applications.
Prospects in Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Preclinical Biology
The unique structure of this compound positions it as a promising scaffold for interdisciplinary research.
Materials Science: By analogy, related nitroaniline compounds, such as 4-methyl-3-nitroaniline, are used in the synthesis of dyes and pigments. nih.gov The push-pull nature of the thiophene analogue suggests potential applications in nonlinear optics or as a component in organic electronic materials, where charge-transfer characteristics are paramount.
Preclinical Biology: The combination of a nitro group and an aromatic amine is a key feature in hypoxia-activated prodrugs (HAPs) and fluorescent probes. mdpi.com The nitroaromatic group can undergo bioreduction to the corresponding amine specifically in the low-oxygen (hypoxic) environment characteristic of solid tumors. mdpi.com This transformation can trigger the release of a cytotoxic agent or cause a significant change in the molecule's fluorescence, allowing for targeted therapy or imaging. mdpi.com The scaffold of this compound is therefore an excellent candidate for designing novel hypoxia-sensitive agents. Furthermore, the established antitubercular activity of related nitrothiophenes provides a direct avenue for medicinal chemistry exploration. nih.gov
Role of Integrated Experimental and Computational Approaches in Compound Design and Characterization
A holistic understanding of this compound and the rational design of its derivatives necessitate an integrated approach combining experimental techniques and computational modeling. The structural characterization of a closely related analogue, 4-Methyl-3-nitro-pyridin-2-amine, exemplifies this synergy.
Experimentally, X-ray crystallography has been used to determine the precise three-dimensional structure of such molecules in the solid state. nih.gov These studies reveal critical information about intermolecular interactions, such as the formation of inversion dimers linked by N-H⋯N hydrogen bonds and stabilization through aromatic π-π stacking. nih.gov They also quantify key structural parameters, like the dihedral angle between the nitro group and the aromatic ring. nih.gov
Computationally, these experimental parameters can be calculated and predicted. Molecular modeling can be used to explore conformational landscapes, predict electronic properties (like the HOMO-LUMO gap), and simulate molecular interactions. By combining experimental data with computational insights, researchers can build robust structure-property relationships. This integrated workflow is invaluable for designing new compounds with tailored characteristics, predicting their behavior before undertaking complex synthesis, and accelerating the discovery of new materials and therapeutic agents.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-Methyl-3-nitrothiophen-2-amine?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during nitro-group introduction to prevent side reactions like over-nitration or ring oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol aids in reducing nitro precursors to amines .
- Catalysts : Use Pd/C or Fe powder for catalytic hydrogenation or reduction steps, ensuring inert atmospheres to avoid decomposition .
- Workup : Neutralize acidic byproducts with NaHCO₃ and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, nitro at C3). Aromatic protons in thiophene rings appear as doublets (δ 6.8–7.5 ppm) .
- X-ray diffraction (XRD) : Single-crystal XRD resolves bond angles (e.g., C–S–C ≈ 92°) and nitro-group planarity. Use SHELXL for refinement (R-factor < 0.06) .
- HPLC-MS : Confirm purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 185) .
Advanced: How do electronic effects of the nitro and methyl groups influence the reactivity of this compound?
Answer:
- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to C5 (meta to nitro). Observed in XRD C3–N bond length ~1.47 Å, indicating resonance stabilization .
- Methyl group : Electron-donating effect increases electron density at C4, reducing susceptibility to oxidation. Confirmed via Hammett σₚ values (σ ≈ -0.17) in substitution reactions .
- Combined effects : DFT calculations show a dipole moment of ~4.2 D, enhancing solubility in polar solvents .
Advanced: What mechanistic pathways explain unexpected byproducts during the synthesis of this compound?
Answer:
Common byproducts arise from:
- Over-reduction : Nitro → hydroxylamine intermediates form if Fe powder is in excess. Monitor via TLC (Rf 0.3 vs. 0.5 for target) .
- Oxidative dimerization : Thiophene rings dimerize under aerobic conditions. Prevent by degassing solvents and using N₂ atmospheres .
- Isomerization : Nitro-group rotation at elevated temperatures creates ortho isomers. Characterize via NOESY (cross-peaks between C2–NH₂ and C4–CH₃) .
Basic: How can researchers resolve contradictions in spectral data for this compound?
Answer:
- Cross-validation : Compare XRD bond lengths (e.g., C–N 1.47 Å) with DFT-optimized geometries (B3LYP/6-31G*) .
- Variable-temperature NMR : Detect dynamic effects (e.g., hindered rotation of nitro groups) by analyzing line broadening at 298 K vs. 323 K .
- Mass spectrometry fragmentation : Match major fragments (m/z 167 [M–H₂O]⁺, m/z 139 [M–NO₂]⁺) to predicted patterns .
Advanced: What computational strategies predict the tautomeric stability of this compound?
Answer:
- Tautomer analysis : Use Gaussian09 at the M06-2X/cc-pVTZ level to compare enamine (NH₂) vs. imine (NH) forms. Imine tautomers are 12 kcal/mol higher in energy .
- Solvent effects : PCM models show water stabilizes the enamine form (ΔG = -3.2 kcal/mol) due to H-bonding with NH₂ .
- NBO analysis : Delocalization energy (E(2) ≈ 45 kcal/mol) between N–O σ* and thiophene π orbitals confirms resonance stabilization .
Advanced: How can researchers design derivatives of this compound for electronic materials?
Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., CF₃ at C5) to lower LUMO levels (-2.1 eV vs. -1.7 eV for parent compound) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield π-extended derivatives for OLEDs .
- Conductivity testing : Use four-probe measurements on thin films (σ ≈ 10⁻⁴ S/cm) to assess charge transport .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
